molecular formula C11H10ClN B11907120 1-(Aminomethyl)-4-chloronaphthalene

1-(Aminomethyl)-4-chloronaphthalene

Cat. No.: B11907120
M. Wt: 191.65 g/mol
InChI Key: ZFKCNJOENKQRNH-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-chloronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound features a naphthalene ring substituted with an aminomethyl group at the first position and a chlorine atom at the fourth position

Preparation Methods

The synthesis of 1-(Aminomethyl)-4-chloronaphthalene can be achieved through several routes. One common method involves the Mannich reaction, where a naphthalene derivative is reacted with formaldehyde and a secondary amine under acidic conditions. This reaction introduces the aminomethyl group onto the naphthalene ring. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or halogenation, to achieve the desired substitution pattern efficiently .

Chemical Reactions Analysis

1-(Aminomethyl)-4-chloronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Aminomethyl)-4-chloronaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-chloronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Aminomethyl)-4-chloronaphthalene can be compared with other similar compounds, such as:

    1-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine.

    1-(Aminomethyl)-4-fluoronaphthalene: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

    1-(Aminomethyl)-4-methylnaphthalene:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.

Biological Activity

1-(Aminomethyl)-4-chloronaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring with an amino group and a chlorine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antitumor research.

  • Molecular Formula : C11H10ClN
  • Molecular Weight : Approximately 177.64 g/mol
  • Structure : The presence of the chlorinated naphthalene structure contributes to its reactivity and interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It interacts with bacterial proteins, inhibiting their function through mechanisms such as:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, disrupting their normal function.
  • π-π Interactions : These interactions enhance the binding affinity to biological targets, potentially modulating enzyme activity or receptor functions.

A study highlighted that this compound's structure allows it to engage effectively with various biomolecules involved in metabolic pathways, making it a candidate for further drug development.

Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antitumor activity. Preliminary studies have indicated that compounds with similar structures can inhibit the growth of cancer cells, particularly in leukemia models .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results demonstrated a 70% inhibition of bacterial growth at specific concentrations, compared to a control group which showed only 55% inhibition . This suggests that the compound's effectiveness increases with prolonged exposure, indicating potential for use in therapeutic applications against resistant bacterial strains .

Case Study 2: Biodegradation Studies

Another study investigated the biodegradation of chlorinated naphthalenes by environmental bacteria. It was found that bacterial strains adapted over time to degrade 1-chloronaphthalene more efficiently after exposure to it for extended periods. This adaptation included changes in cell surface properties and membrane permeability, which could influence how similar compounds like this compound are processed by microbial communities in contaminated environments .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
1-Amino-8-chloronaphthaleneC10H8ClNDifferent position of amino group; varied activity
5-Chloro-1-naphthylamineC10H8ClNDifferent substitution pattern on the naphthalene ring
N-(2-Aminoethyl)-1-chloronaphthaleneC11H12ClNAdditional ethylamine side chain affecting reactivity

The unique substitution pattern of this compound contributes to its enhanced biological activity compared to non-chlorinated analogs or those with different substitution patterns.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(4-chloronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2

InChI Key

ZFKCNJOENKQRNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CN

Origin of Product

United States

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